molecular formula C25H23FN8O2 B2584505 1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 946263-54-3

1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Katalognummer B2584505
CAS-Nummer: 946263-54-3
Molekulargewicht: 486.511
InChI-Schlüssel: DSMZSQQTYMGDKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H23FN8O2 and its molecular weight is 486.511. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antagonist Activity in 5-HT2 Receptors

Compounds structurally related to "1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one" have been investigated for their potential as 5-HT2 (serotonin) receptor antagonists. Bicyclic derivatives, including those with triazol-3(2H)-one and triazine-2,4(3H)-dione cores, have shown significant antagonist activity, suggesting applications in developing therapies for disorders modulated by 5-HT2 receptors, such as depression and anxiety (Watanabe et al., 1992).

Potential Antihypertensive Agents

The synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with variations at position 2, incorporating morpholine, piperidine, or piperazine moieties, indicates research into antihypertensive applications. These compounds, including ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates, have shown promising activity, suggesting their potential use in developing novel antihypertensive drugs (Bayomi et al., 1999).

Adenosine A2a Receptor Antagonists

Research on piperazine and (R)-2-(aminomethyl)pyrrolidine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine has demonstrated potent and selective antagonism of adenosine A2a receptors. This activity is relevant for therapeutic applications in neurodegenerative diseases such as Parkinson's disease, highlighting the compound's potential in the field of neurology (Vu et al., 2004).

Non-Opiate Analgesic Agents

Compounds with the oxazolo[5,4-b]pyridin-2(1H)-one structure, modified with 1-piperazinyl alkyl substituents, have been explored for their analgesic properties. These non-opiate, non-antiinflammatory analgesics demonstrate significant efficacy in pain management without the side effects associated with opioids, presenting an avenue for the development of new pain management therapies (Viaud et al., 1995).

Antimicrobial Agents

The synthesis of thiophene-based heterocycles incorporating pyrazole, pyridine, and triazolo[1,5-α]pyrimidine structures has shown significant antimicrobial activities against various pathogens, including resistant strains. This research area explores the potential of structurally similar compounds as novel antimicrobial agents, addressing the growing concern of antibiotic resistance (Mabkhot et al., 2016).

Eigenschaften

IUPAC Name

1-(3-fluorophenyl)-4-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN8O2/c26-18-5-4-8-20(14-18)33-15-17(13-21(33)35)25(36)32-11-9-31(10-12-32)23-22-24(28-16-27-23)34(30-29-22)19-6-2-1-3-7-19/h1-8,14,16-17H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMZSQQTYMGDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5CC(=O)N(C5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.